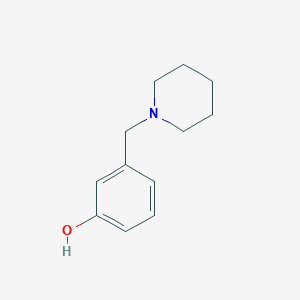

3-(1-Piperidinylmethyl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGBERFQYFWYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356602 | |

| Record name | 3-(1-Piperidinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73279-04-6 | |

| Record name | 3-(1-Piperidinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Hydroxybenzyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 3-(1-Piperidinylmethyl)phenol

The preparation of this compound can be achieved through several established chemical reactions. The choice of method often depends on the availability of starting materials, desired yield, and scalability for industrial production.

Reductive Amination Approaches using 3-Hydroxybenzaldehyde (B18108) and Piperidine (B6355638)

Reductive amination is a widely employed method for synthesizing this compound. This reaction involves the condensation of 3-hydroxybenzaldehyde with piperidine to form an intermediate iminium ion, which is then reduced to the final product.

One common approach utilizes sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent. For instance, the reaction of 3-hydroxybenzaldehyde with piperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol (B129727) is a known method for this transformation. The synthesis of Roxatidine (B1205453) often begins with the reductive amination of piperidine and 3-hydroxybenzaldehyde to produce this compound. wikipedia.org

Another variation involves the Leuckart reaction, a type of reductive amination using formic acid. In this procedure, 3-hydroxybenzaldehyde and piperidine are heated with formic acid, which acts as both the reducing agent and a catalyst. mdpi.com

Table 1: Comparison of Reductive Amination Conditions

| Starting Materials | Reducing Agent / Conditions | Solvent | Reported Yield | Reference |

| 3-Hydroxybenzaldehyde, Piperidine | NaBH₃CN | Methanol | - | |

| 3-Hydroxybenzaldehyde, Piperidine | Formic Acid, 100°C | None (neat) | - | mdpi.com |

| 3-Hydroxybenzaldehyde, Piperidine | H₂, Palladium catalyst, 40–60°C, 2–4 atm | Methanol | >90% |

Mannich Reaction Protocols for Phenol (B47542) Derivatives

The Mannich reaction provides an alternative pathway for the synthesis of aminomethylated phenols. This one-pot, three-component condensation involves a phenol, formaldehyde (B43269), and a secondary amine like piperidine. researchgate.net The reaction proceeds through the formation of an iminium ion from formaldehyde and piperidine, which then undergoes electrophilic attack on the electron-rich phenolic ring.

For phenol derivatives, the position of the newly introduced aminomethyl group is directed by the existing substituents on the ring. While the classical Mannich reaction often utilizes thermal conditions, advancements have introduced methods like infrared irradiation to accelerate the process and improve yields under solvent-free conditions. researchgate.net The temperature for conventional Mannich reactions can range from 80 to 150°C. google.com

Alternative Preparation Methods and Their Efficiency

Beyond reductive amination and the Mannich reaction, other synthetic strategies have been developed to improve efficiency and address challenges such as the cost and availability of starting materials.

One notable alternative starts from m-nitrobenzaldehyde. This multi-step process involves the reduction of the aldehyde, conversion to an active sulfonate ester, N-alkylation with piperidine, reduction of the nitro group to an amine, and finally, diazotization followed by hydrolysis to yield the phenolic hydroxyl group. google.com This method is designed to circumvent the reliance on m-hydroxybenzaldehyde. google.com

Another approach utilizes m-anisyl alcohol as a starting material. The alcohol is first converted to m-methoxybenzyl chloride, which then reacts with piperidine. The final step involves demethylation using hydrobromic acid to afford this compound. patsnap.com

A Chinese patent describes an optimized synthesis via catalytic hydrogenation that achieves a yield of 92%. These alternative routes often aim to reduce production costs and the generation of chemical waste. patsnap.com

Derivatization and Analog Synthesis of this compound

The structure of this compound offers two primary sites for chemical modification: the phenolic ring and the piperidine moiety. Derivatization at these positions allows for the synthesis of a wide range of analogs with potentially varied biological activities.

Introduction of Substituents on the Phenolic Ring

The phenolic ring is susceptible to electrophilic aromatic substitution, although the presence of the hydroxyl group activates both the ortho and para positions, which can lead to a mixture of products. nih.gov Strategies to achieve regioselectivity are therefore crucial.

Common derivatizations of the phenolic hydroxyl group include etherification and esterification. For example, in the synthesis of Roxatidine, the phenolic -OH of this compound is reacted with N-(3-bromopropyl)phthalimide in a Williamson ether synthesis. wikipedia.org Another example involves reacting the phenol with 3-chloropropylamine (B7771022) hydrochloride in the presence of a base. mdpi.com

Direct substitution on the aromatic ring can also be performed. Halogenation can introduce bromo or chloro substituents, which can then serve as handles for further cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of other functional groups.

Modifications of the Piperidine Moiety

The piperidine ring is another key site for structural modification. researchgate.net The nitrogen atom can be quaternized to form quaternary ammonium (B1175870) salts, which can alter the compound's solubility and biological properties. google.com

Furthermore, the piperidine ring itself can be substituted. The synthesis of analogs with substituents on the carbon atoms of the piperidine ring can be achieved by starting with appropriately substituted piperidines in the initial synthetic steps. researchgate.net The modification of the piperidine moiety is a common strategy in drug discovery to optimize factors like binding affinity and pharmacokinetic profiles. researchgate.net

Functionalization of the Methylene (B1212753) Bridge

The methylene bridge connecting the piperidine and phenol rings serves as a potential site for functionalization, although this is less commonly explored compared to reactions at the phenolic hydroxyl or the aromatic ring. The carbon atom of the methylene bridge is a benzylic position, which could theoretically be targeted for reactions such as oxidation or substitution under specific conditions. However, detailed studies focusing solely on the functionalization of this specific methylene bridge in this compound are not extensively documented in readily available literature. Reactions involving this position often fall under broader studies of similar Mannich bases, where reactivity at the α-C-H bonds of the piperidine ring is also a key consideration. acs.orgnih.govdocksci.com

Synthesis of N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}chloroacetamide and Related Phenoxypropylamines

The compound this compound is a crucial precursor for the synthesis of various phenoxypropylamine derivatives, including N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}chloroacetamide. This chloroacetamide derivative is a key intermediate for creating a library of pharmacologically active compounds. mdpi.comresearchgate.netnih.gov

The general synthetic route involves a two-step process:

Etherification : this compound is first reacted with a 3-carbon linker, typically a dihalopropane such as 1,3-dichloropropane (B93676), via a Williamson ether synthesis. google.com This reaction is carried out in the presence of a base like sodium hydroxide (B78521), potassium carbonate, or sodium hydride to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. google.compatsnap.com The phenoxide then displaces a halide on the propyl chain to form a 3-chloropropoxy or 3-bromopropoxy intermediate. This intermediate is subsequently converted to an amine, for example, by reaction with phthalimide (B116566) followed by hydrolysis, to yield 3-(3-(1-piperidinylmethyl)phenoxy)propylamine. wikipedia.org

Amidation : The resulting primary amine, 3-(3-(1-piperidinylmethyl)phenoxy)propylamine, is then acylated using chloroacetyl chloride in the presence of a base like anhydrous potassium carbonate. patsnap.com This reaction attaches the chloroacetamide group to the terminal nitrogen of the propyl chain, yielding the target compound, N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}chloroacetamide. nih.govpatsnap.com

This chloroacetamide intermediate is valuable because the chlorine atom can be readily displaced by various primary or secondary amines to generate a diverse range of N-substituted phenoxypropylamine derivatives. researchgate.net

Synthesis of Roxatidine Acetate (B1210297) and its Precursors

This compound is a key starting material in several patented synthetic routes for Roxatidine Acetate, a histamine (B1213489) H2 receptor antagonist. google.comwikipedia.org The synthesis leverages the reactivity of the phenolic hydroxyl group.

A common pathway involves the following key transformations:

Preparation of this compound : This precursor is typically synthesized via the reductive amination of 3-hydroxybenzaldehyde with piperidine. patsnap.comwikipedia.org

Etherification : The phenolic group of this compound is subjected to a Williamson ether synthesis. It is reacted with a suitable three-carbon synthon, such as 1,3-dichloropropane or N-(3-bromopropyl)phthalimide, in the presence of a base (e.g., NaOH, K₂CO₃) to form an ether linkage. google.comwikipedia.org This step yields a key intermediate, such as 1-(3-chloropropoxy)-3-(piperidin-1-ylmethyl)benzene or its phthalimide-protected amine equivalent. google.comwikipedia.org

Formation of the Propylamine (B44156) Side Chain : If a haloalkane was used, the terminal halide is converted to an amine. For instance, the phthalimide-protected intermediate is treated with hydrazine (B178648) to release the primary amine, yielding (3-(1-piperidinylmethyl)phenoxy)propylamine. wikipedia.org

Amidation and Acetylation : The resulting propylamine is then acylated. In one route, it is heated with glycolic acid to form the amide bond, yielding Roxatidine. wikipedia.org In another, it is reacted with chloroacetyl chloride. patsnap.com The final step is the acetylation of the terminal hydroxyl group, often using acetic anhydride, to produce Roxatidine Acetate. wikipedia.org

Different patents describe variations in reagents and conditions to optimize yield and purity. For example, various bases and solvents can be employed for the etherification step, as shown in the table below. google.com

| Base | Solvent | Temperature | Yield of 1-(3-chloropropoxy)-3-(piperidin-1-ylmethyl)benzene |

| Sodium Hydroxide | Water/DMF | 100 °C | 95.0% |

| Potassium Hydroxide | Ethanol | 90 °C (Reflux) | 86.7% |

| Potassium Carbonate | DMF | 60 °C | 95.7% |

This table presents data on the synthesis of a key intermediate for Roxatidine, derived from this compound, under different reaction conditions as described in patent literature. google.com

Chemical Reactions and Reactivity Studies

Hydrogen Atom Transfer (HAT) Reactions Involving Phenolic O-H and α-C-H Bonds

The reactivity of this compound in hydrogen atom transfer (HAT) reactions has been investigated, particularly in the context of its interaction with free radicals. acs.orgnih.govdocksci.com Time-resolved kinetic studies using the cumyloxyl radical (CumO•) have shown that this compound can undergo HAT from two different sites: the phenolic O-H bond and the C-H bonds that are alpha to the piperidine nitrogen (α-C-H bonds). acs.orgnih.govresearchgate.net

In a non-polar solvent like acetonitrile (B52724), reaction with the CumO• radical leads to hydrogen abstraction from both the phenolic group and the α-C-H positions of the piperidine ring. acs.orgnih.govdocksci.com This dual reactivity distinguishes it from its ortho-substituted isomer, 2-(1-piperidinylmethyl)phenol, where HAT occurs exclusively from the α-C-H bonds due to the protective effect of an intramolecular hydrogen bond. acs.orgnih.gov The formation of the corresponding phenoxyl radical is confirmed by its characteristic absorption bands observed in time-resolved spectra. docksci.com

Influence of Intramolecular Hydrogen Bonding on Reactivity

Unlike its ortho-isomer, 2-(1-piperidinylmethyl)phenol, the meta-substituted this compound does not form a strong intramolecular hydrogen bond between the phenolic -OH and the piperidine nitrogen due to the unfavorable geometry. acs.orgnih.gov This structural difference has a profound impact on its reactivity.

In ortho-isomers, the intramolecular hydrogen bond shields the phenolic proton, making it less accessible for abstraction by radicals. acs.orgnih.govdocksci.com Consequently, HAT reactions are directed to the α-C-H bonds of the piperidine ring. For this compound, the absence of this strong intramolecular hydrogen bond leaves the phenolic O-H group exposed and available for reaction. acs.orgnih.gov This results in competitive HAT from both the phenolic O-H and the α-C-H bonds, showcasing how isomeric positioning and the resulting non-covalent interactions dictate reaction pathways. acs.orgacs.org

Effects of Brønsted and Lewis Acids on Reaction Pathways

The presence of acids significantly alters the reactivity and selectivity of HAT reactions for this compound. acs.orgnih.govdocksci.com The addition of a Brønsted acid, such as trifluoroacetic acid (TFA), or a Lewis acid, like magnesium perchlorate (B79767) (Mg(ClO₄)₂), leads to a dramatic shift in the reaction pathway. acs.orgnih.gov

Both types of acids interact with the basic piperidine nitrogen. The Brønsted acid protonates the nitrogen, while the Lewis acid coordinates with it. acs.orgnih.govdocksci.com This interaction has two major consequences:

It introduces a strong positive charge (or partial positive charge) on the nitrogen atom.

This charge strongly deactivates the adjacent α-C-H bonds through an inductive effect, making them much less susceptible to hydrogen atom abstraction. acs.orgnih.gov

As a result, in the presence of either TFA or Mg(ClO₄)₂, the HAT reaction with the cumyloxyl radical is redirected to occur exclusively from the phenolic O-H group. acs.orgnih.govdocksci.com This demonstrates that acid-base interactions can be used to control the selectivity of radical reactions in this system, effectively switching off one reaction pathway (α-C-H abstraction) and promoting another (O-H abstraction). acs.org

Oxidation and Reduction Reactions of the Phenolic Group

The phenolic hydroxyl group of this compound is a key functional group that can undergo both oxidation and reduction, leading to a variety of chemical transformations. The reactivity is influenced by the electronic properties of the hydroxyl group and the presence of the piperidinylmethyl substituent on the aromatic ring.

Oxidation:

The phenolic group is susceptible to oxidation, and this transformation is a fundamental reaction in phenol chemistry. Generally, the oxidation of phenols can yield different products, such as quinones, depending on the oxidant used and the reaction conditions. For substituted phenols like this compound, oxidation can lead to the formation of corresponding quinone-type structures. Common oxidizing agents employed for this purpose include strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) in acidic media.

Research into the oxidation of structurally related isomers provides insight into the reactivity of the phenolic O-H group. A time-resolved kinetic study on the reaction of 2-(1-piperidinylmethyl)phenol with the cumyloxyl radical (CumO•) showed that intramolecular hydrogen bonding between the phenolic proton and the piperidine nitrogen can protect the phenolic O-H from being attacked. acs.orgresearchgate.net In the case of this compound, where such intramolecular hydrogen bonding is less favorable due to the meta-substitution pattern, hydrogen atom transfer (HAT) can occur from both the phenolic O-H and the C-H bonds alpha to the piperidine nitrogen. acs.org The addition of acids can protonate the piperidine nitrogen, removing any hydrogen bonding and making the phenolic O-H group the exclusive site of hydrogen atom transfer. acs.org

Table 1: Oxidation of Phenolic Group

| Reaction | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | Quinones | , |

| Hydrogen Atom Transfer | Cumyloxyl radical (CumO•) | Phenoxyl radical | acs.org, researchgate.net |

Reduction:

Information regarding the direct reduction of the phenolic hydroxyl group of this compound is not extensively documented in the scientific literature. Typically, the reduction of phenols to arenes is a challenging transformation that requires specific and powerful reducing agents or catalytic systems, often under harsh conditions. While reducing agents like lithium aluminum hydride or catalytic hydrogenation are mentioned in the context of related molecules, they are generally used to reduce other functional groups, such as carbonyls or nitro groups, rather than the phenolic hydroxyl itself. The synthesis of this compound itself can involve reduction steps, but these target other parts of the molecule, such as the reduction of a nitro group to an amine, which is then converted to the phenol via a diazonium salt. google.comlookchem.com

Electrophilic Aromatic Substitution on the Phenol Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the phenolic hydroxyl group. The directing influence of the substituents determines the position of attack for incoming electrophiles.

The hydroxyl (-OH) group at position 1 is a strongly activating, ortho, para-director. lkouniv.ac.in This means it directs incoming electrophiles to positions 2, 4, and 6. The piperidinylmethyl group at position 3 is a bulky group that can exert steric hindrance, potentially influencing the regioselectivity of the substitution. The combination of these electronic and steric effects dictates the final product distribution. The positions most activated by the hydroxyl group are C2, C4, and C6. The C2 and C4 positions are sterically hindered to some extent by the adjacent piperidinylmethyl group. Therefore, substitution is highly favored at the C4 and C6 positions.

Halogenation:

Halogenation, such as bromination or chlorination, is a common electrophilic aromatic substitution reaction. For highly activated rings like phenols, this reaction can often proceed without a Lewis acid catalyst. lkouniv.ac.in The reaction of this compound with reagents like bromine (Br₂) would be expected to yield mono- or poly-halogenated products, primarily at the C4 and C6 positions. For more complex, related structures, Sandmeyer-type reactions on a corresponding diazonium salt have been used to introduce halogens onto the aromatic ring. acs.orgnih.gov

Nitration:

Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. minia.edu.eg Given the activating nature of the hydroxyl group, nitration of this compound is expected to occur readily. lkouniv.ac.inminia.edu.eg The nitro group would be directed to the positions activated by the hydroxyl group, leading primarily to 4-nitro- and 6-nitro-3-(1-piperidinylmethyl)phenol. Under mild conditions, it may be possible to achieve selective mononitration. nih.gov

Sulfonation:

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the ring, typically using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). lkouniv.ac.in This reaction is generally reversible. The sulfonation of this compound would yield sulfonic acid derivatives, with the substituent adding to the C4 and/or C6 positions. The reversibility of sulfonation can sometimes be exploited strategically to temporarily block a position on an aromatic ring. lkouniv.ac.in

Table 2: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent(s) | Expected Major Product(s) | Reference(s) |

|---|---|---|---|

| Halogenation | Br₂ or Cl₂ | 4-Halo- and/or 6-Halo-3-(1-piperidinylmethyl)phenol | lkouniv.ac.in |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and/or 6-Nitro-3-(1-piperidinylmethyl)phenol | lkouniv.ac.in, minia.edu.eg |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid | lkouniv.ac.in |

Pharmacological and Biological Research Investigations

Mechanisms of Biological Activity

The biological activities of 3-(1-Piperidinylmethyl)phenol are rooted in its chemical structure, which allows for various interactions at the molecular level. These interactions are fundamental to its pharmacological effects.

Interaction with Neurotransmitter Receptors and Enzymes

The phenol (B47542) and piperidine (B6355638) moieties are known pharmacophores that interact with a variety of neurotransmitter receptors and enzymes. Phenolic compounds, in general, have been shown to modulate the activity of several receptors, including GABA-A receptors. The piperidine ring is a common feature in many neurologically active drugs. For instance, compounds with a 3-(3-hydroxyphenyl)piperidine structure have been investigated for their activity at dopamine (B1211576) autoreceptors. While direct studies on this compound's broad receptor interaction profile are not extensively detailed in the available literature, the structural similarities to other active compounds suggest potential interactions. For example, piperazine (B1678402) derivatives, which are structurally related to piperidines, have been shown to interact with multiple neurotransmitter receptors, including serotonin (B10506) and adrenergic receptors.

Phenolic compounds can also interact with various enzymes. They have been noted to influence the activity of enzymes such as peroxidases and polyphenol oxidases. The interaction of methylenedioxyphenyl compounds, which share some structural similarities with the phenol group, with enzymes like cytochrome P-450 has also been documented.

Participation in Hydrogen Bonding and Electron Transfer Reactions

The phenolic hydroxyl group is a key functional group that can act as a hydrogen bond donor. Hydrogen bonding plays a crucial role in the interaction of molecules with biological targets such as proteins. The formation of hydrogen bonds between phenols and electron donors like piperazine has been studied using electronic absorption spectroscopy. These interactions are fundamental to the binding of ligands to receptors and the catalytic activity of enzymes.

Furthermore, phenols can participate in proton-coupled electron transfer (PCET) reactions, a process vital in many biological systems. The oxidation of phenols can occur through a concerted proton-electron transfer mechanism. The presence of an intramolecular hydrogen bond can significantly influence the kinetics of these reactions, often reducing the reorganization energy and providing a lower energy barrier path. Studies on pyridylphenols, which, like this compound, contain a nitrogen base, have shown that photo-induced electron transfer can lead to the generation of phenoxyl radicals in a process coupled with intramolecular proton transfer.

Modulation of Biochemical Pathways

Phenolic compounds are known to modulate a wide array of inflammation-associated signaling pathways. These pathways include those mediated by nuclear factor (NF)-κB, activator protein (AP)-1, and mitogen-activated protein kinases (MAPKs). By influencing these signaling cascades, phenolic compounds can affect the expression of inflammatory mediators. The specific effects of this compound on these pathways are a subject for further investigation, but the general activities of phenolic compounds provide a framework for its potential biological actions. For example, some antioxidants have been shown to selectively modulate signaling pathways, leading to different cellular outcomes like differentiation or apoptosis.

Deprotonation Mechanisms and their Biological Relevance

The acidity of the phenolic proton, represented by its pKa value, is a critical determinant of its biological activity. A study on new antihypertensive piperidinylmethylphenols has explored their deprotonation mechanisms through a combination of experimental and theoretical methods. Understanding the deprotonation order and the fractions of different species at physiological pH is essential for elucidating the mechanism of action, including potential antioxidant activity.

Pharmacological Profiling and Target Identification

A significant area of research for compounds structurally related to this compound has been their interaction with opioid receptors, particularly the kappa opioid receptor.

Kappa Opioid Receptor Antagonism and Selectivity Studies

Compounds featuring a 4-(3-hydroxyphenyl)piperidine (B9838) scaffold are recognized as a pharmacophore for opioid receptor antagonists. Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines represent a class of opioid antagonists where the antagonist activity is influenced by the stereochemistry of the methyl groups on the piperidine ring.

Research has focused on developing selective kappa opioid receptor (KOR) antagonists due to their potential therapeutic applications, including in the treatment of depression. The selectivity of these antagonists is crucial, as non-selective opioid antagonists can have different, and sometimes undesirable, effects.

Several studies have explored the structure-activity relationships of compounds with the 4-(3-hydroxyphenyl)piperidine core to enhance KOR selectivity. For example, the discovery of a novel KOR selective ligand, N-¿(2'S)-[3-(4-hydroxyphenyl)propanamido]-3'-methylbutyl¿-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, highlighted the importance of lipophilic and hydrogen-bonding sites for potency and selectivity. While this compound showed high affinity for the KOR in radioligand binding experiments, its selectivity was less pronounced in functional assays.

The development of KOR antagonists has progressed from first-generation compounds with slow onset and long duration of action to newer agents with more rapid onset and shorter duration. The antagonistic action of these compounds is often evaluated by their ability to block the effects of KOR agonists like U50,488.

Below is a table summarizing the binding affinities and selectivities of some representative KOR antagonists that are structurally related to this compound.

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (KOR vs. MOR) | Reference |

| JDTic | KOR | 0.02 (Ke) | High | |

| AT-076 | KOR | - | Pan-antagonist | |

| LY2456302 | KOR | - | ~30-fold | |

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | KOR | 3.37 (Ke) | - |

on this compound

The chemical compound this compound and its structural analogs have been the subject of diverse pharmacological and biological research. Investigations have explored their interactions with various receptor systems and their potential therapeutic applications, ranging from opioid antagonism to antihypertensive and anticancer effects. This article details the key findings from these research endeavors, focusing on structure-activity relationships and the specific biological activities observed.

1 Opioid Receptor Antagonist Properties

The 3-(hydroxyphenyl)piperidine scaffold, a core component of this compound, is recognized as a crucial pharmacophore for opioid receptor antagonists. Research into this class of compounds has elucidated key structural features that govern their potency, selectivity, and intrinsic activity at mu (μ), delta (δ), and kappa (κ) opioid receptors.

Structure-activity relationship (SAR) studies on analogs, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, have provided significant insights. The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure is considered a pure opioid antagonist pharmacophore. nih.gov Modifications to this core structure, particularly at the nitrogen atom of the piperidine ring, have been shown to influence potency and selectivity.

Key SAR findings include:

N-Substituents: The nature of the substituent on the piperidine nitrogen is critical. The introduction of various N-substituents has led to the discovery of potent μ and κ antagonists. nih.gov These studies highlight the presence of a significant lipophilic binding site in both μ and κ receptors that interacts with the N-substituent. nih.gov

Piperidine Ring Substitution: Alterations to the piperidine ring itself also impact activity. For instance, in the trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine series, only small, linear alkyl groups (like methyl or propyl) at the 2α-position were found to be favorable for μ-opioid antagonist activity. nih.gov

Stereochemistry: While stereochemistry can influence selectivity, its effect is not always pronounced. Investigation of the enantiomers of some derivatives revealed only limited stereochemical impact on opioid receptor selectivities. nih.gov

Agonist vs. Antagonist Activity: Minor structural changes can shift a compound from a pure antagonist to one with mixed agonist-antagonist properties. The pure antagonist activity is often associated with a specific equatorial orientation of the 3-hydroxyphenyl group.

The phenolic hydroxyl (OH) group and the tertiary amine of the piperidine ring are fundamental for interaction with opioid receptors. nih.gov These two functional groups are common to nearly all opioid agonists and antagonists and are essential for proper binding. taylor.edu

Phenolic Group: The hydroxyl group on the phenol ring is crucial for hydrogen bonding within the receptor's binding pocket. nih.govtaylor.edu It often forms a water-mediated hydrogen bond with key amino acid residues, such as histidine (e.g., H6.52 in the μ-opioid receptor), anchoring the ligand correctly for effective interaction. nih.gov

Amine Group: The tertiary amine is typically ionized (protonated) at physiological pH. This positively charged nitrogen forms a critical ionic interaction, or salt bridge, with an acidic amino acid residue, most notably an aspartic acid (e.g., D3.32 in the μ-opioid receptor). nih.gov This interaction is considered essential for the binding and, in the case of agonists, the activation of the receptor. nih.gov

Together, these interactions stabilize the ligand-receptor complex, determining the compound's affinity and subsequent biological effect.

The properties of this compound derivatives are often contextualized by comparison with well-characterized, selective κ-opioid receptor (KOR) antagonists like JDTic, nor-BNI, and GNTI. These reference compounds are known for their high affinity, selectivity, and prolonged duration of action.

All three reference antagonists exhibit low nanomolar affinity for KORs, with moderate selectivity over μ and δ receptors. nih.govresearchgate.net However, they differ in their interactions with non-opioid targets and their pharmacokinetic profiles.

JDTic (JDTic) binds to the noradrenaline transporter (NET) with a Ki of 54 nM and the opioid-like receptor NOP with a Ki of 12 nM. nih.govresearchgate.net It is subject to active efflux by P-glycoprotein (P-gp), yet it is surprisingly persistent in the brain, with a terminal half-life of about 9 days in mice. nih.gov

nor-BNI (nor-Binaltorphimine) shows weak binding to the α2C-adrenoceptor (Ki = 630 nM). nih.govresearchgate.net Unlike JDTic, it is not a P-gp substrate. nih.gov Its elimination from the brain is much faster than JDTic's. nih.gov

GNTI (5'-Guanidinylnaltrindole) acts as a functionally-selective allosteric enhancer at the α1A-adrenoceptor and a weak M1 receptor antagonist. nih.govresearchgate.net It exhibits extremely low brain uptake. nih.gov

These compounds share a delayed onset and exceptionally long duration of KOR antagonism, which is thought to result from inducing a prolonged desensitization of the receptor rather than simple competitive antagonism. nih.gov

| Compound | Primary Target | Affinity (Ki) for KOR | Notable Off-Target Interactions | Brain Persistence |

|---|---|---|---|---|

| JDTic | κ-Opioid Receptor | Low Nanomolar | Noradrenaline Transporter (54 nM), NOP Receptor (12 nM) nih.govresearchgate.net | Very high (t½ ≈ 9 days) nih.gov |

| nor-BNI | κ-Opioid Receptor | Low Nanomolar | α2C-Adrenoceptor (630 nM) nih.govresearchgate.net | Low (eliminated within hours) nih.gov |

| GNTI | κ-Opioid Receptor | Low Nanomolar | α1A-Adrenoceptor (allosteric enhancer), M1 Receptor (weak antagonist) nih.govresearchgate.net | Very low brain uptake nih.gov |

2 Antihypertensive Properties of Piperidinylmethylphenols

Derivatives of piperidine have been investigated for their potential as antihypertensive agents, primarily through their action as calcium channel blockers. A study on 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives identified compounds with potent inhibitory activity against T-type Ca2+ channels. nih.gov Oral administration of one such derivative, N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, effectively lowered blood pressure in spontaneously hypertensive rats. nih.gov Notably, this effect was not accompanied by reflex tachycardia, a common adverse effect associated with traditional L-type Ca2+ channel blockers. nih.gov Structure-activity relationship studies revealed that an isopropyl substituent at the benzylic position was a key factor for potent inhibitory activity. nih.gov

3 Antiulcer Activity and Gastric Acid Antisecretory Properties

Research has demonstrated that derivatives of this compound possess significant antiulcer and gastric acid antisecretory properties. A series of N-[3-(3-(Piperidinylmethyl)phenoxy)propyl]butanamides were synthesized and tested for their ability to inhibit histamine-induced gastric acid secretion. nih.gov Most of the synthesized compounds showed antisecretory activity. nih.gov The most potent compound identified was N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide. nih.gov

In a related line of research, N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas were evaluated as histamine (B1213489) H2-receptor antagonists. nih.gov These compounds exhibited both gastric antisecretory and gastric mucosal protective activities. A quantitative structure-activity relationship (QSAR) study indicated that short, electron-donating, straight-chain alkyl groups (such as an ethyl group) as N-substituents were most favorable for this dual action. nih.gov

| Derivative Class | Mechanism of Action | Key Structural Feature for Potency | Reference |

|---|---|---|---|

| N-[3-(3-(Piperidinylmethyl)phenoxy)propyl]butanamides | Inhibition of histamine-induced gastric acid secretion | 1-methyl-1H-tetrazol-5-ylthio moiety | nih.gov |

| N-substituted N'-[3-[3-(Piperidinylmethyl)phenoxy]propyl]ureas | Histamine H2-receptor antagonism | Short-chain, electron-donating N-substituents (e.g., ethyl) | nih.gov |

4 Potential Estrogenic Activity and Receptor Binding

The phenolic moiety is a key structural feature that enables compounds to bind to the estrogen receptor (ER). nih.gov Natural estrogen contains a non-hindered phenol, where the hydroxyl group forms a critical hydrogen bond within the ER binding pocket. nih.govoup.com The ability of other phenolic chemicals to mimic this interaction is a primary determinant of their potential estrogenic activity. researchgate.net

For a phenolic compound to bind effectively to the ER, several structural characteristics are important:

A Phenolic Ring: The presence of a hydroxyl group on a ring structure is a primary requirement for binding. oup.com

Unhindered Hydroxyl Group: Substituents directly adjacent to the hydroxyl group can sterically hinder its ability to form the necessary hydrogen bonds, thus reducing binding affinity. nih.gov

Hydrophobic Core: A hydrophobic backbone attached to the phenol group is necessary to occupy the ligand-binding pocket. researchgate.net

Given that this compound possesses an unhindered phenolic hydroxyl group attached to a larger hydrophobic structure, it fits the general structural profile for potential interaction with the estrogen receptor. However, the specific binding affinity and whether it acts as an agonist or antagonist would require direct experimental evaluation.

5 Anticancer and Antineoplastic Effects of Derivatives

Piperidine and its derivatives have been extensively studied for their anticancer properties, demonstrating activity against a wide range of cancer cell lines, including breast, prostate, lung, and ovarian cancers. frontiersin.org The anticancer mechanisms are often multifactorial, involving the modulation of crucial signaling pathways essential for cancer cell survival and proliferation. frontiersin.org

Derivatives containing the piperidine nucleus have been shown to:

Induce Apoptosis: Many piperidine compounds trigger programmed cell death in cancer cells. For example, the piperidine derivative DTPEP was found to increase the synthesis of pro-apoptotic proteins like cytochrome C and Bax. frontiersin.org

Inhibit Proliferation: These compounds can halt the growth of cancer cells. One derivative was shown to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner. frontiersin.org

Cause Cell Cycle Arrest: By interfering with the cell cycle, piperidine derivatives can prevent cancer cells from dividing. DTPEP was reported to arrest breast cancer cells in the G0/G1 phase. frontiersin.org

Neutralize Reactive Oxygen Species (ROS): Some piperidine derivatives are effective ROS scavengers. Since high levels of ROS can promote the proliferation of certain cancer cells (e.g., PC-3), the antioxidant activity of these compounds may contribute directly to their antiproliferative effects. nih.gov

The broad range of biological activities associated with the piperidine scaffold makes its derivatives, including those of this compound, promising candidates for the development of novel antineoplastic agents. researchgate.net

Enzyme Inhibition Studies (e.g., Tyrosinase)

An extensive search of scientific literature reveals a lack of specific studies investigating the inhibitory effects of this compound on the enzyme tyrosinase. While research into other phenolic compounds and piperidine derivatives has explored their potential as tyrosinase inhibitors, no such data is currently available for this compound itself. nih.govnih.govacs.orgresearchgate.netnih.gov

In Vitro and In Vivo Pharmacological Evaluation

Receptor Binding Assays (e.g., [35S]GTPγS assay)

There are no publicly available research findings from receptor binding assays, such as the [35S]GTPγS assay, for this compound. This type of assay is crucial for determining a compound's interaction with G protein-coupled receptors, but such evaluations have not been reported for this specific molecule.

Cell-based Antiviral Assays

Investigations into the antiviral properties of this compound through cell-based assays have not been documented in the available scientific literature. While some piperidine derivatives have been screened for antiviral activity against various viruses, including influenza A (H1N1), specific data for this compound is absent. mdpi.comfigshare.comnih.gov

Gastric Acid Secretion Measurements in Animal Models

There is no direct evidence or published research on the effects of this compound on gastric acid secretion in animal models. Studies on structurally related compounds, such as piperine, have shown effects on gastric acid, but these findings cannot be directly extrapolated to this compound. nih.govnih.govresearchgate.netphcog.com

Uterotrophic Assays for Estrogenic Activity

The potential estrogenic activity of this compound has not been evaluated using uterotrophic assays in animal models. This assay is a standard method for assessing the estrogen-like effects of chemicals, but no such studies have been published for this particular compound. researchgate.netnih.govresearchgate.netnih.gov

Neuroprotective Effects in Neuronal Cell Cultures

There is a lack of research on the neuroprotective effects of this compound in neuronal cell cultures. While phenolic compounds, in general, are of interest for their potential neuroprotective properties, specific experimental data for this compound is not available in the current body of scientific literature. nih.govnih.govnih.govconicet.gov.arscienceopen.com

Metabolic Studies and Cytochrome P450 Enzyme Involvement

This compound, also referred to as M-3, has been identified as a metabolite of roxatidine (B1205453) acetate (B1210297), a histamine H2-receptor antagonist. kisti.re.krwikipedia.org Following oral administration, roxatidine acetate is rapidly converted to its active metabolite, roxatidine. frontiersin.orglookchem.com Subsequent metabolic processes lead to the formation of various other metabolites. In studies conducted in rats and dogs, a number of urinary metabolites of roxatidine acetate were isolated and identified, with this compound being one of the compounds formed. nih.govosti.gov

The metabolism of roxatidine and its derivatives involves the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes primarily responsible for the metabolism of drugs and other xenobiotics. nih.gov Specifically, studies using human liver microsomes have pinpointed the involvement of CYP2A6 and CYP2D6 in the metabolic pathway leading to and from this compound. kisti.re.kr CYP2A6 is known to metabolize various substrates, including nicotine, and exhibits significant interindividual variation due to genetic polymorphisms. nih.govmdpi.comnih.gov Similarly, CYP2D6 is a crucial enzyme in the metabolism of numerous drugs, and its activity can be inhibited by various compounds, affecting drug clearance and response. doi.orgresearchgate.net The formation of this compound (M-3) from its precursor metabolite is primarily catalyzed by CYP2D6. kisti.re.kr

The metabolic pathway of roxatidine acetate is complex, involving several steps and intermediates. After the initial conversion of roxatidine acetate to roxatidine (M-1), further metabolism occurs. One of the key pathways involves the formation of N-desbutyl roxatidine (M-4), which is then metabolized to 3-[m-(1-piperidinylmethyl)phenoxy]propanol (M-5). kisti.re.kr This particular step is primarily catalyzed by the enzyme CYP2A6. kisti.re.kr Subsequently, M-5 serves as a precursor for the formation of this compound (M-3). kisti.re.kr The conversion of M-5 to M-3 is catalyzed predominantly by the enzyme CYP2D6. kisti.re.kr This was confirmed in studies where the formation of M-3 was inhibited by quinidine, a known inhibitor of CYP2D6. kisti.re.kr

Interactive Data Tables

Below are interactive tables summarizing the key enzymes and metabolites involved in the formation of this compound.

Table 1: Key Metabolites in the Roxatidine Pathway

| Metabolite ID | Chemical Name | Role |

|---|---|---|

| M-1 | Roxatidine | Active metabolite of Roxatidine Acetate |

| M-4 | N-desbutyl roxatidine | Intermediate metabolite |

| M-5 | 3-[m-(1-piperidinylmethyl)phenoxy]propanol | Precursor to M-3 |

Table 2: Cytochrome P450 Enzymes in the Metabolism of Roxatidine Metabolites

| Enzyme | Metabolic Step Catalyzed | Inhibitor |

|---|---|---|

| CYP2A6 | M-4 to M-5 | Coumarin, anti-CYP2A1 serum |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov This technique is instrumental in structure-based drug design, where it is used to forecast the binding mode and affinity of a small molecule within the active site of a biological target. explorationpub.com The process involves positioning the ligand in various orientations within the binding site and then using a scoring function to evaluate the fitness of each pose, with the goal of identifying the most favorable binding conformation. nih.gov

Molecular docking simulations are pivotal for predicting how ligands such as those from the hydroxyphenyl-piperidine class orient themselves within the binding pockets of biological targets, like G-protein coupled receptors (GPCRs). nih.gov For analogs of 3-(1-Piperidinylmethyl)phenol, particularly those targeting opioid receptors, docking studies have been essential in elucidating their binding conformations. nih.gov For instance, in studies of the human κ-opioid receptor, the crystal structure revealed a tight fit for ligands containing the 4-(3-hydroxyphenyl)piperidine (B9838) scaffold, where the molecule adopts a specific V-shape within the binding site. nih.gov

The docking process typically begins with the preparation of the protein and ligand structures. A grid box is then defined around the active site of the target protein to specify the search space for the ligand's conformational sampling. nih.gov For example, docking of ligands into the μ-opioid receptor involves placing them within the binding pocket defined by key amino acid residues. nih.gov The accuracy of predicting these binding poses can be significantly enhanced by including conserved water molecules, which can mediate crucial hydrogen bond interactions between the ligand and the receptor. biorxiv.org Computational models like AlphaFold 2 have dramatically improved the accuracy of protein structure prediction, which in turn provides better templates for docking studies, although predicting the exact ligand pose remains a challenge. nih.gov

The predicted binding modes from docking can rationalize the observed biological activities and guide the design of new analogs with improved properties. For example, docking studies on cannabinoid receptors, which are also GPCRs, have shown how structurally similar ligands can adopt distinct binding modes, explaining their receptor selectivity. biorxiv.org

A detailed analysis of the interactions between a ligand and its receptor at the atomic level is crucial for understanding the structural basis of molecular recognition. nih.gov For ligands containing the piperidinylmethylphenol moiety, these interactions typically include a combination of electrostatic interactions, hydrogen bonds, and hydrophobic contacts. mdpi.comresearchgate.net

In the context of opioid receptors, a common and critical interaction is the formation of a salt bridge between the protonatable nitrogen atom of the piperidine (B6355638) ring and the carboxylate group of a conserved aspartic acid residue (Asp³·³²). nih.govmdpi.commdpi.com This strong ionic interaction is a key anchor point for many aminergic GPCR ligands. mdpi.com Further stabilization is achieved through hydrogen bonds. The phenolic hydroxyl group of the ligand, for instance, can act as a hydrogen bond donor or acceptor, often interacting with polar residues or structured water molecules within the binding pocket. nih.govresearchgate.net

Hydrophobic interactions also play a significant role, with the aromatic phenyl ring and the aliphatic piperidine ring fitting into hydrophobic sub-pockets of the receptor. nih.govnih.gov These interactions are often with nonpolar amino acid residues such as tryptophan, phenylalanine, and leucine. nih.govmdpi.com The table below summarizes the key atomic-level interactions frequently observed for hydroxyphenylpiperidine derivatives in complex with opioid receptors, which are predictive for this compound.

| Interaction Type | Ligand Moiety | Receptor Residue (Example) | Significance |

| Ionic Interaction (Salt Bridge) | Protonated Piperidine Nitrogen | Aspartic Acid (e.g., Asp138) | Anchors the ligand in the binding pocket. nih.govmdpi.com |

| Hydrogen Bond | Phenolic Hydroxyl Group | Polar residues (e.g., Tyrosine, Histidine) or Water | Provides specificity and additional binding energy. nih.govresearchgate.net |

| Hydrophobic Interaction | Phenyl Ring | Tryptophan (e.g., Trp287), Phenylalanine | Stabilizes the ligand in nonpolar regions of the pocket. nih.govmdpi.com |

| π-cation Interaction | Ionized Piperidine Nitrogen | Phenylalanine | Stabilizes the ligand through non-covalent interaction with aromatic residues. rsc.org |

These detailed interaction patterns, derived from docking and crystallographic studies, are invaluable for structure-based drug design, allowing chemists to modify ligand structures to enhance binding affinity and selectivity. nih.govrsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for understanding how a compound's chemical structure influences its biological activity. nih.gov SAR analyses provide qualitative insights, while QSAR models establish mathematical relationships between chemical structure and biological effect. numberanalytics.comnumberanalytics.com These approaches are essential for optimizing lead compounds to improve efficacy and reduce potential side effects. jocpr.comnumberanalytics.com

SAR studies on piperidine derivatives have revealed critical structural features that govern their pharmacological activity. mdpi.comresearchgate.net For compounds related to this compound, particularly the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, extensive SAR has been conducted to probe their activity as opioid receptor antagonists. nih.govacs.org

Key findings from these studies indicate that:

The Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the phenyl ring are often crucial for activity. For some opioid receptor antagonists, replacing this group with a carboxamide can act as a suitable bioisostere, maintaining high affinity. nih.gov

The Piperidine Ring and its Substituents: The stereochemistry and substitution on the piperidine ring significantly impact potency and selectivity. For instance, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, the (3R,4R) isomer is generally more potent than the (3S,4S) isomer. nih.gov However, studies have also shown that neither the 3-methyl nor the 4-methyl group is strictly required to obtain potent μ and κ opioid receptor antagonists. acs.org

The N-Substituent: The nature of the substituent on the piperidine nitrogen is a major determinant of the compound's affinity and selectivity profile across different opioid receptor subtypes. nih.gov

The table below illustrates SAR findings for a series of N-substituted 4-(3-hydroxyphenyl)piperidines, demonstrating how structural modifications affect antagonist potency (Ke values) at opioid receptors.

| Compound/Modification | μ-Receptor K | δ-Receptor K | κ-Receptor K |

| N-Methyl-4-(3-hydroxyphenyl)piperidine (8a) | 4290 | 1620 | 28.2 |

| N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b) | 8.47 | 34.3 | 36.8 |

| N-Methyl-trans-3-methyl-4-(3-hydroxyphenyl)piperidine (6a) | 1140 | >10000 | 185 |

| N-Phenylpropyl-trans-3-methyl-4-(3-hydroxyphenyl)piperidine (6b) | 1.83 | 11.2 | 3.59 |

| Data derived from studies on related compounds to illustrate SAR principles. acs.org |

These relationships highlight that even subtle changes to the molecular scaffold can lead to dramatic shifts in biological activity, underscoring the importance of SAR in guiding the synthesis of new derivatives. mdpi.com

QSAR models provide a quantitative framework to predict the biological properties of compounds before they are synthesized, facilitating the optimization of lead structures. numberanalytics.comnih.gov These models correlate physicochemical descriptors of molecules (e.g., lipophilicity, electronic properties, steric parameters) with their known biological activities. numberanalytics.comimist.ma For phenolic compounds, descriptors like hydrophobicity (log P) and electronic parameters are often critical in determining their activity. imist.ma

The general workflow for developing a QSAR model includes:

Data Collection: Assembling a dataset of compounds with known biological activities. researchgate.net

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. imist.ma

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. imist.maresearchgate.net

Validation: Rigorously validating the model's predictive power using internal and external test sets. researchgate.net

For piperidine-containing compounds, QSAR studies have been used to predict various activities, including analgesic and σ-receptor binding properties. nih.govmdpi.com For instance, a QSAR study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines revealed that sigma-1 receptor binding is primarily driven by hydrophobic interactions. researchgate.netnih.gov Similarly, computational tools can predict the biological activity spectra for new piperidine derivatives, helping to identify potential therapeutic applications and guide preclinical studies. clinmedkaz.org For example, online platforms can predict a probability "to be active" (Pa) for various biological effects based on structural similarity to known active compounds. clinmedkaz.org These predictive models help prioritize which novel compounds to synthesize and test, saving significant time and resources in the drug discovery process. jocpr.comnumberanalytics.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide detailed insights into the dynamic behavior of ligand-receptor complexes, complementing the static pictures obtained from molecular docking or X-ray crystallography. nih.govoup.com These simulations can reveal the stability of a ligand's binding pose, conformational changes in the protein upon binding, and the role of solvent molecules in the interaction. nih.govfrontiersin.org

MD simulations of ligand-protein complexes, such as those involving piperidine derivatives and their target receptors, are typically run for nanoseconds to microseconds to assess the stability and dynamics of the system. nih.govnih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Stable RMSD values over time suggest that the protein-ligand complex has reached equilibrium and the binding pose is stable. rsc.orgfrontiersin.org

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein. frontiersin.org

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, which is crucial for determining binding affinity and specificity. researchgate.netnih.gov

For opioid receptor ligands, MD simulations have been used to understand the molecular basis for the differing activities of various agonists and antagonists. nih.govmdpi.comrsc.org For example, simulations can show how different ligands stabilize distinct conformations of the receptor, leading to biased signaling (i.e., preferential activation of one intracellular pathway over another). mdpi.comrsc.org Studies have shown that the stability of a ligand within the binding pocket and its interactions with key residues like D147³·³² are critical for its function. nih.govmdpi.com The dynamic behavior observed in these simulations helps to build a more complete picture of ligand recognition and mechanism of action, providing valuable guidance for the design of new molecules with desired pharmacological profiles. oup.com

| Application of MD Simulation | Finding/Insight | Relevance to this compound |

| Binding Pose Stability | Assesses whether the ligand remains in the docked conformation over time. rsc.org | Validates the binding mode predicted by docking. |

| Receptor Conformational Changes | Observes movements in receptor domains (e.g., transmembrane helices) upon ligand binding. rsc.org | Helps explain the functional outcome (agonist vs. antagonist activity). |

| Interaction Dynamics | Tracks the persistence of key interactions like salt bridges and hydrogen bonds. mdpi.com | Quantifies the strength and importance of specific atomic contacts. |

| Role of Water Molecules | Reveals the function of water molecules in mediating ligand-receptor interactions. researchgate.net | Uncovers indirect interaction pathways that contribute to binding affinity. |

Investigation of Conformational Changes in Molecular Complexes

The conformation of this compound is a critical determinant of its chemical reactivity. Unlike its isomer, 2-(1-piperidinylmethyl)phenol, where the phenolic O-H group is engaged in a strong intramolecular hydrogen bond with the piperidine nitrogen, the meta-substitution pattern in this compound prevents the formation of this bond. This conformational distinction leaves both the phenolic hydroxyl group and the piperidine nitrogen more accessible for intermolecular interactions.

Studies involving the complexation of related piperidinylmethylphenols with Brønsted acids (like trifluoroacetic acid, TFA) or Lewis acids (like magnesium perchlorate (B79767), Mg(ClO₄)₂) demonstrate significant conformational and electronic changes. docksci.comresearchgate.net Protonation or coordination at the piperidine nitrogen disrupts any weak intramolecular associations and profoundly deactivates the adjacent α-C-H bonds toward reactions like hydrogen atom transfer. docksci.comresearchgate.net This interaction effectively alters the molecule's reactive profile, showcasing how complex formation can dictate conformational and, consequently, chemical behavior. For this compound, where an intramolecular hydrogen bond is not a dominant feature, the piperidine nitrogen remains a primary site for interaction with acids, which in turn influences the reactivity of the entire molecule. docksci.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided profound insights into the energetic landscapes and reaction pathways involving this compound. researchgate.netcopernicus.orgopen.ac.uk These computational methods are essential for interpreting experimental data and predicting chemical behavior at a molecular level.

Time-resolved kinetic studies have scrutinized the Hydrogen Atom Transfer (HAT) reactions of this compound, particularly with radicals like the cumyloxyl radical (CumO•). docksci.com These experimental investigations, supported by quantum chemical calculations, reveal a distinct reactivity pattern for this isomer.

Due to the absence of a protective intramolecular hydrogen bond, this compound undergoes HAT from two different sites: the phenolic O-H bond and the C-H bonds that are alpha to the piperidine nitrogen (α-C-H bonds). docksci.comacs.org This dual reactivity contrasts with its 2-substituted isomers, where HAT occurs exclusively at the α-C-H bonds because the phenolic O-H is shielded. docksci.comacs.org

The interplay between the molecule and its environment can shift this selectivity. In the presence of an acid such as TFA, the piperidine nitrogen is protonated. docksci.comresearchgate.net This modification strongly deactivates the α-C-H bonds, making the phenolic O-H group the sole site for HAT. docksci.comresearchgate.net These findings illustrate how acid-base interactions can be used to control reaction selectivity by altering the electronic structure and energetics of the molecule. docksci.com

| Condition | Primary HAT Site(s) | Mechanistic Rationale |

|---|---|---|

| In Acetonitrile (B52724) | Phenolic O-H and α-C-H | The absence of a strong intramolecular hydrogen bond leaves both sites accessible for reaction. docksci.com |

| In the Presence of Acid (e.g., TFA) | Phenolic O-H only | Protonation of the piperidine nitrogen deactivates the adjacent α-C-H bonds, making the phenolic O-H the preferred site of attack. docksci.comresearchgate.net |

The compound this compound possesses two primary ionizable centers: the acidic phenolic hydroxyl group and the basic piperidine nitrogen. Understanding the deprotonation sequence is crucial for predicting its behavior in physiological and chemical systems. Theoretical studies, often combined with experimental techniques like UV spectroscopy or capillary zone electrophoresis, are used to determine the acidity constants (pKa) for this class of compounds. researchgate.net

Computational chemistry, specifically DFT, allows for the identification of the functional group associated with each pKa value. researchgate.net The general principle for deprotonation is that the most acidic proton is removed first. For piperidinylmethylphenols, the phenolic proton is typically more acidic (lower pKa) than the proton on the piperidinium (B107235) ion. Therefore, in a stepwise deprotonation, the phenol (B47542) would lose its proton first to form a phenoxide ion, followed by the deprotonation of the piperidinium cation at a higher pH.

| Functional Group | Ionization Event | Expected pKa Range | Rationale |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | Deprotonation to Phenoxide (-O⁻) | ~9-10 | Typical pKa for phenols, representing the first deprotonation step. chemistrysteps.com |

| Piperidine Nitrogen (Amine) | Deprotonation of Conjugate Acid (Piperidinium) | ~10-11 | Typical pKa for the conjugate acid of a secondary amine, representing the second deprotonation step. |

Note: Specific pKa values can vary based on solvent and experimental conditions.

Target Identification and Drug Design Strategies

The structural motifs within this compound make it an interesting scaffold for consideration in drug discovery, particularly in strategies that aim to modulate multiple biological targets.

Dual-target drug design is an emerging paradigm aimed at creating single molecules that can interact with two or more distinct biological targets, which is often beneficial for treating complex diseases like cancer or neurodegenerative disorders. researchgate.netrsc.org This approach can be realized by combining known pharmacophores—the essential structural features for biological activity—into a single chemical entity. researchgate.net

The structure of this compound contains two key pharmacophoric elements: a phenol ring and a piperidine moiety.

Phenol Moiety: Phenolic structures are present in a wide array of bioactive molecules and can participate in crucial hydrogen bonding interactions with biological targets.

Piperidine Moiety: The piperidine ring is a common scaffold found in many central nervous system (CNS) drugs and other therapeutic agents, often contributing to receptor affinity and favorable pharmacokinetic properties. frontiersin.org

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 3-(1-Piperidinylmethyl)phenol. By interacting with electromagnetic radiation, molecules provide a fingerprint that can be used for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used in the analysis of this compound.

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), characteristic chemical shifts (δ) are observed. google.com The aromatic protons on the phenol (B47542) ring appear as a multiplet between δ 7.10 and 6.64 ppm. A broad singlet, which disappears upon exchange with heavy water (D₂O), is characteristic of the phenolic hydroxyl (-OH) proton. google.com The methylene (B1212753) bridge protons (-CH₂-) connecting the piperidine (B6355638) and phenol rings typically resonate as a singlet around δ 3.43 ppm. The protons of the piperidine ring itself show multiplets in the aliphatic region of the spectrum, generally between δ 1.42 and 2.45 ppm. google.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with techniques like proton decoupling to enhance signal intensity. pressbooks.pub The chemical shifts in a ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, which often allows for the resolution of every unique carbon atom. oregonstate.edu For this compound, the aromatic carbons exhibit signals in the downfield region (typically δ 110-160 ppm), while the carbons of the methylene bridge and the piperidine ring appear in the upfield region. oregonstate.edunp-mrd.org The specific chemical shifts are influenced by the electronic environment of each carbon atom.

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃ google.com

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |

| 7.10 | t | 1H | Aromatic CH | |

| 6.76 | d | 1H | Aromatic CH | |

| 6.70 | d | 1H | Aromatic CH | |

| 6.64 | s | 1H | Aromatic CH | |

| 6.38 | br | 1H | Phenolic OH | Disappears after D₂O exchange |

| 3.43 | s | 2H | Ar-CH₂-N | Methylene bridge |

| 2.45 | m | 4H | Piperidine CH₂ | |

| 1.57-1.60 | m | 4H | Piperidine CH₂ | |

| 1.42-1.44 | m | 2H | Piperidine CH₂ |

t = triplet, d = doublet, s = singlet, br = broad, m = multiplet

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. Electron impact ionization often leads to characteristic fragmentation of the molecule. For phenols, common fragmentation includes the loss of CO (M-28) and a formyl radical (HCO·, M-29). libretexts.org The fragmentation of the piperidine ring and the cleavage of the bond between the methylene bridge and the aromatic ring also produce characteristic fragment ions. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A broad and strong absorption band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness attributed to hydrogen bonding. libretexts.org The C-H stretching vibrations of the aromatic ring typically appear at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine and methylene groups are observed just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations give rise to bands in the 1500-1600 cm⁻¹ region. libretexts.org Additionally, a strong C-O stretching band is expected near 1000 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3400 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| ~3030 | Medium-Weak | C-H Stretch | Aromatic |

| <3000 | Medium-Strong | C-H Stretch | Aliphatic (Piperidine, CH₂) |

| 1500-1600 | Medium | C=C Stretch | Aromatic Ring |

| ~1200 | Strong | C-N Stretch | Amine |

| ~1000 | Strong | C-O Stretch | Phenol |

UV-Visible Spectrophotometry for pKa Determination

UV-Visible spectrophotometry is a valuable technique for determining the acid dissociation constant (pKa) of ionizable compounds like this compound. scirp.org The pKa is a measure of the acidity of the phenolic proton. The UV-visible absorption spectrum of the compound changes as a function of pH because the protonated (phenolic) and deprotonated (phenoxide) forms have different chromophores and thus absorb light at different wavelengths. chemagine.co.uk

To determine the pKa, a series of UV-visible spectra are recorded in buffer solutions of varying, known pH values. nih.gov By plotting the absorbance at a specific wavelength against the pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa value, where the concentrations of the acidic and basic forms are equal. scirp.orgchemagine.co.uk The presence of an isosbestic point, a wavelength at which the molar absorptivity of the two species is the same, indicates a clean equilibrium between the protonated and deprotonated forms. scirp.org

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity of this compound and for quantifying its concentration. Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of phenolic compounds. sielc.comalsenvironmental.co.uk In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with an acid modifier like formic or phosphoric acid. sielc.comresearchgate.net

The compound is injected into the HPLC system, and as it passes through the column, it is separated from other components in the sample based on differences in their partitioning between the stationary and mobile phases. alsenvironmental.co.uk A detector, commonly a UV detector set at a wavelength where the compound absorbs strongly (e.g., 280 nm for phenolic compounds), is used to monitor the column effluent. researchgate.net The time it takes for the compound to elute from the column is known as its retention time, which is a characteristic property under specific chromatographic conditions.

For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates high purity. For quantification, the peak area of the sample is compared to a calibration curve constructed from the peak areas of standard solutions of known concentrations. alsenvironmental.co.uk HPLC methods can be validated to demonstrate their linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). medicinescience.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique widely used to monitor the progress of chemical reactions. umich.edusavemyexams.com It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system). savemyexams.com

In the synthesis of piperidinylmethylphenol derivatives, TLC is an effective tool for qualitatively tracking the conversion of starting materials (e.g., a phenol and an amine) into the desired product. tanta.edu.eg Samples from the reaction mixture are spotted onto a TLC plate at various time intervals. savemyexams.com The plate is then placed in a sealed chamber with a suitable solvent system, which moves up the plate via capillary action, separating the components based on their polarity and affinity for the stationary phase. umich.edutanta.edu.eg Less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the polar stationary phase and travel shorter distances. libretexts.org

For this compound, which contains both a phenolic hydroxyl group and a tertiary amine, specific visualization reagents can be employed to detect the spots on the TLC plate after development.

Typical TLC Conditions and Visualization Reagents:

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F254 plates are commonly used due to their polarity, which effectively separates compounds of low to medium polarity. savemyexams.comtanta.edu.eg |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. The ratio is optimized to achieve clear separation between the starting materials and the product. |

| Visualization | As many organic compounds are colorless, visualization is necessary. savemyexams.com Common methods include: UV Light: If the compounds are UV-active, they can be visualized under a UV lamp (254 nm). libretexts.orgliv.ac.ukPotassium Permanganate (B83412) (KMnO₄) Stain: This oxidizing agent reacts with oxidizable groups like alcohols and amines, appearing as yellow or brown spots on a purple background. fiu.edup-Anisaldehyde Stain: This reagent can produce colored spots (violet, blue, red, or green) with phenols, sugars, and steroids upon heating. epfl.chreachdevices.comFerric Chloride (FeCl₃) Stain: This is an excellent reagent for detecting phenols, typically producing distinctively colored spots. liv.ac.ukfiu.edu |

The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound under specific conditions and helps in identifying the product and unreacted starting materials. libretexts.org

Electrochemical Methods

Electrochemical techniques provide valuable insights into the redox properties and ionization constants of this compound.